Cas no 572-96-3 (dihydro-)
dihydro- structure
Product Name:dihydro-
Numero CAS:572-96-3
MF:C31H48O2
MW:452.711629867554
CID:374920
PubChem ID:5280585
Update Time:2025-04-19
dihydro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- dihydro-
- Dihydro Vitamin K1 DISCONTINUED.
- Dihydro Vitamin K1
- 2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-diol
- Dihydro Vitamin K1
- EINECS 209-344-8
- Phyllohydrochinon
- Phytonadiol
- Vitamin K hydroquinone
- Vitamin K1 hydroquinone
- [R-[R*,R*-(E)]]-2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol
- Dihydroxyvitamin K
- BUFJIHPUGZHTHL-NKFFZRIASA-N
- REDUCED PHYLLOQUINONE
- 1,4-NAPHTHALENEDIOL, 2-METHYL-3-((2E,7R,11R)-3,7,11,15-TETRAMETHYL-2-HEXADECEN-1-YL)-
- DIHYDRO PHYLLOQUINONE
- phyllohydroquinone
- C03313
- Dihydro phytonadiol
- 2-methyl-3-phytyl-1,4-naphthoquinol
- PHYLLOQUINONE DIHYDRO FORM [MI]
- NS00120532
- Phyllodihydroquinone, 2TMS
- 2-methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-yl]naphthalene-1,4-diol
- 2-Methyl-3-((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl)naphthalene-1,4-diol
- vitamin K hydroquinone (phylloquinone)
- O8GP21P496
- Reduced vitamin K1
- CHEBI:28433
- 2-Methyl-3-((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl)naphthalene-1,4-diol (Vitamin Impurity
- UNII-O8GP21P496
- PHYLLOQUINONE DIHYDRO FORM
- Q27089149
- PQN
- SCHEMBL869358
- .ALPHA.-PHYLLOHYDROQUINONE
- LMPR02030030
- DTXSID90409306
- GTPL5286
- CS-0166201
- 572-96-3
- (R-(R*,R*-(E)))-2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol
- Phylloquinol
- Reduced Vitamin K
- Dihydrovitamin K1
-
- Inchi: 1S/C31H48O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24,32-33H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1
- Chiave InChI: BUFJIHPUGZHTHL-NKFFZRIASA-N
- Sorrisi: OC1=C2C=CC=CC2=C(C(C)=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O
Proprietà calcolate
- Massa esatta: 452.36500
- Massa monoisotopica: 452.365430770g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 33
- Conta legami ruotabili: 14
- Complessità: 553
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 11.9
- Superficie polare topologica: 40.5Ų
Proprietà sperimentali
- PSA: 40.46000
- LogP: 9.48730
dihydro- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-211340-1mg |
Dihydrovitamin K1, |
572-96-3 | 1mg |
¥2407.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-211340-1 mg |
Dihydrovitamin K1, |
572-96-3 | 1mg |
¥2,407.00 | 2023-07-11 | ||
| A2B Chem LLC | AG71752-10mg |
[R-[R*,R*-(E)]]-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol |
572-96-3 | >99% (HPLC) | 10mg |
$2634.00 | 2024-04-19 | |
| A2B Chem LLC | AG71752-5mg |
[R-[R*,R*-(E)]]-2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol |
572-96-3 | >99% (HPLC) | 5mg |
$1523.00 | 2024-04-19 |
dihydro- Letteratura correlata
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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